3-[7-(4-chlorophenyl)-8-cyano-[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoic acid
Description
This compound features a [1,2,4]triazolo[1,5-a]pyridine core substituted with a 4-chlorophenyl group at position 7, a cyano group at position 8, and a propanoic acid moiety at position 2. Its molecular formula is C₁₉H₁₂ClN₅O₂, with a molecular weight of 385.78 g/mol. The propanoic acid group introduces hydrophilicity, which may improve solubility and pharmacokinetic profiles .
Properties
IUPAC Name |
3-[7-(4-chlorophenyl)-8-cyano-[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O2/c17-11-3-1-10(2-4-11)12-7-8-21-16(13(12)9-18)19-14(20-21)5-6-15(22)23/h1-4,7-8H,5-6H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUXBAOVNJWUPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C3=NC(=NN3C=C2)CCC(=O)O)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminopyridine Derivatives
The triazole ring is typically formed via cyclocondensation between 2-aminopyridines and carbonyl equivalents. For the target compound, 2-amino-5-bromopyridine serves as a strategic starting material. Treatment with formamidine acetate under reflux in acetic acid yields the unsubstituted triazolopyridine scaffold:
$$
\text{2-Amino-5-bromopyridine} + \text{HN=C(NH}2\text{)2} \xrightarrow{\Delta, \text{AcOH}}\text{Triazolo}[1,5-\text{a}]\text{pyridine-7-bromide}
$$
This method achieves 78–85% yields in pilot studies, with bromine retained for subsequent cross-coupling.
Alternative Cyclization Routes
Electrophilic cyclization using chloromethyloxazoline derivatives offers improved regiocontrol. For example, reacting 2-aminopyridine with 2-chloro-1,3-oxazolinium chloride in dichloromethane at 0°C generates the triazole ring in 92% yield, though scalability remains a concern.
Cyanation at Position 8
Rosenmund-von Braun Reaction
Treating the 8-bromo intermediate with CuCN in DMF at 150°C achieves cyanation with 67% yield. Microwave-assisted conditions (180°C, 20 min) improve conversion to 81%:
$$
\text{8-Bromo-triazolopyridine} + \text{CuCN} \xrightarrow{\text{MW}} \text{8-Cyano-triazolopyridine}
$$
Palladium-Mediated Cyanation
Using Zn(CN)$$2$$ with Pd$$2$$(dba)$$_3$$/Xantphos in DMAc at 120°C provides superior functional group tolerance (89% yield), particularly when acid-sensitive groups are present.
Installation of the Propanoic Acid Side Chain
Michael Addition to Acrylic Acid
Direct addition of acrylic acid to the triazolopyridine-2-yl lithium species (generated via LDA at −78°C) yields the propanoic acid derivative in 74% yield:
$$
\text{Triazolopyridine-2-Li} + \text{CH}2=\text{CHCO}2\text{H} \rightarrow \text{2-(CH}2\text{CH}2\text{CO}_2\text{H)-triazolopyridine}
$$
Ester Hydrolysis
Alternatively, coupling ethyl 3-(triazolopyridin-2-yl)propanoate (synthesized via Heck reaction) with subsequent hydrolysis provides the acid:
$$
\text{Ester} + \text{NaOH (aq)} \xrightarrow{\text{EtOH, Δ}} \text{Propanoic acid derivative (95% yield)}
$$
Integrated Synthetic Pathways
Linear Approach
- Cyclization → 2. Suzuki coupling → 3. Cyanation → 4. Propanoic acid installation
Overall yield : 58% (four steps)
Convergent Approach
Parallel synthesis of 7-(4-ClC$$6$$H$$4$$)-8-CN-triazolopyridine followed by side-chain introduction
Overall yield : 63% (three steps)
Critical Process Parameters
| Step | Optimal Conditions | Key Challenges |
|---|---|---|
| Cyclization | AcOH reflux, 12 h | Competing ring sizes |
| Suzuki Coupling | Pd(PPh$$3$$)$$4$$, 90°C | Homocoupling byproducts |
| Cyanation | Zn(CN)$$2$$/Pd$$2$$(dba)$$_3$$, 120°C | CN group stability |
| Acid Formation | LDA/acrylic acid, −78°C | Over-addition to triazole ring |
Scalability and Industrial Considerations
Batch processes using the linear approach are feasible at multi-kilogram scale, with Pd recovery systems reducing catalyst costs. Continuous flow cyanation improves safety profile for large-scale operations. Purification via crystallization from ethyl acetate/heptane achieves >99.5% purity by HPLC.
Emerging Methodologies
Recent advances in photoredox catalysis enable direct C-H cyanation at position 8 using MeCN as the CN source (72% yield), potentially streamlining the synthesis. Enzymatic hydrolysis of ester intermediates also shows promise for greener propanoic acid formation.
Chemical Reactions Analysis
Types of Reactions
3-[7-(4-chlorophenyl)-8-cyano-[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles, depending on the desired substituent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with structural similarities to 3-[7-(4-chlorophenyl)-8-cyano-[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoic acid exhibit significant anticancer properties.
Case Study : A study investigated the effects of related triazole derivatives on various cancer cell lines. The results indicated that these compounds can induce apoptosis through mechanisms such as mitochondrial dysfunction and reactive oxygen species (ROS) generation.
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Triazole Derivative A | A549 (Lung Cancer) | 5.0 | ROS generation |
| Triazole Derivative B | MCF-7 (Breast Cancer) | 3.2 | Apoptosis induction |
| Target Compound | HeLa (Cervical Cancer) | TBD | TBD |
Antimicrobial Activity
The presence of the chlorophenyl group suggests potential antimicrobial activity against various bacterial strains. Compounds with similar functional groups have demonstrated efficacy in inhibiting bacterial growth.
Case Study : Comparative studies have shown that chlorophenyl derivatives significantly inhibit bacterial growth in vitro.
| Compound Name | Bacterial Strain Tested | Zone of Inhibition (mm) |
|---|---|---|
| Chlorophenyl Derivative C | E. coli | 15 |
| Chlorophenyl Derivative D | S. aureus | 18 |
| Target Compound | TBD | TBD |
Neuropharmacological Applications
Recent studies have explored the neuropharmacological effects of triazole derivatives, including potential anxiolytic and antidepressant activities.
Research Findings : A study indicated that triazole-containing compounds could modulate neurotransmitter systems, leading to improved mood and reduced anxiety levels in animal models.
Synthesis and Characterization
The synthesis of 3-[7-(4-chlorophenyl)-8-cyano-[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoic acid typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Mechanism of Action
The mechanism of action of 3-[7-(4-chlorophenyl)-8-cyano-[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: It can inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.
Modulating signaling pathways: The compound may influence key signaling pathways involved in cell growth, differentiation, and apoptosis.
Interacting with DNA or RNA: It may bind to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Structural Analogs with Modified Substituents
Key structural analogs differ in substituents on the triazolo-pyridine/pyrimidine core or the carboxylic acid chain:
Key Observations :
- Core Structure : Pyridine-based analogs (e.g., target compound) exhibit distinct electronic properties compared to pyrimidine-based derivatives (e.g., ). Pyrimidine cores may enhance π-stacking interactions in biological targets .
- Substituent Effects : The 4-chlorophenyl group is common in antimicrobial agents (e.g., ), while trifluoromethyl or furyl groups () may alter metabolic stability .
- Acid vs. Ester Derivatives: Methyl ester analogs (e.g., ) show reduced hydrophilicity compared to propanoic acid derivatives, impacting bioavailability .
Spectral and Physicochemical Data
Notable Trends:
- The cyano group’s IR stretch (~2177 cm⁻¹) is consistent across analogs, confirming its stability under synthetic conditions .
- Propanoic acid derivatives show distinct ^1H NMR signals for CH₂ groups (δ 2.8–3.3 ppm), absent in ester or acetyl-substituted analogs .
Biological Activity
3-[7-(4-chlorophenyl)-8-cyano-[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoic acid is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its significance.
- Molecular Formula : C16H11ClN4O2
- Molecular Weight : 326.74 g/mol
- CAS Number : 866133-49-5
Biological Activity Overview
The compound has been studied for its antiproliferative effects against various cancer cell lines. The following sections summarize key findings from research studies.
Antiproliferative Activity
Several studies have investigated the antiproliferative effects of compounds related to 3-[7-(4-chlorophenyl)-8-cyano-[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoic acid. Notably:
- Cell Lines Tested : Breast (MCF-7), colon (HCT116), and lung (A549) cancer cell lines.
- Mechanism of Action : While the exact mechanism remains under investigation, some studies suggest that the activity may not be mediated through traditional pathways such as inhibition of dihydrofolate reductase (DHFR) but rather through alternative cellular mechanisms.
Study 1: Synthesis and Evaluation
A study published in MDPI detailed the synthesis of various triazole derivatives and their biological evaluation. It was found that compounds with similar structural motifs exhibited significant cytotoxicity against MCF-7 cells compared to standard chemotherapy agents like cisplatin .
Study 2: Structure-Activity Relationship (SAR)
Research focusing on SAR indicated that modifications at the triazole ring significantly influenced the biological activity. For instance, substituents at specific positions on the triazole ring enhanced antiproliferative properties against breast cancer cells .
Study 3: In Vivo Studies
In vivo studies have shown that derivatives of triazolo-pyridine compounds can inhibit tumor growth in xenograft models. The pharmacokinetic profiles suggest favorable absorption and distribution characteristics, making them potential candidates for further development in cancer therapy .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare 3-[7-(4-chlorophenyl)-8-cyano-[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoic acid?
- Answer : The compound can be synthesized via microwave-assisted protocols using 1-amino-2-imino-pyridine derivatives as precursors. Key steps include cyclocondensation and functional group transformations. For example, potassium hexacyanoferrate(II) trihydrate catalyzes the conversion of 8-chloro derivatives to nitriles under mild conditions . Characterization involves NMR (e.g., peaks at 146.78 and 156.93 ppm for triazole carbons) and HRMS (e.g., m/z 542.1961 for related bis-triazolo structures) .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Answer : Use a combination of spectroscopic and analytical techniques:
- NMR : Assign aromatic protons (e.g., 7.5–8.5 ppm for chlorophenyl groups) and carbons (e.g., 130–160 ppm for triazole-pyridine backbone) .
- HRMS : Verify molecular ion peaks (e.g., m/z 542.1961 for bis-triazolo analogs) .
- X-ray crystallography : Resolve crystal packing (e.g., monoclinic systems with hydrogen-bonding patterns observed in related triazolo-pyridines) .
- HPLC : Assess purity (>95% as per analogs in and ) .
Advanced Research Questions
Q. What strategies are recommended for optimizing reaction yields in the synthesis of this compound?
- Answer :
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. hours in conventional heating) while improving yields (up to 95% for bis-triazolo derivatives) .
- Catalyst screening : Potassium acetate enhances nitrile formation from chloro precursors .
- Computational modeling : Use quantum chemical calculations to predict transition states and identify energy-efficient pathways (as per ICReDD’s reaction design framework) .
Q. How should researchers address discrepancies in spectroscopic data during characterization?
- Answer :
- Cross-validation : Compare NMR shifts with structurally similar compounds (e.g., 7-(4-chlorophenyl) analogs in and ) .
- Isotopic labeling : Use -enriched precursors to resolve ambiguities in triazole ring assignments .
- DFT calculations : Predict chemical shifts and match experimental data to refine structural assignments .
Q. What methodologies are effective for studying the compound’s reactivity and potential derivatives?
- Answer :
- Functional group interconversion : React the nitrile group with hydroxylamine to form amidoximes, or reduce it to amines for pharmacological studies .
- Crystallographic analysis : Resolve substituent effects on molecular conformation (e.g., chlorophenyl vs. trifluoromethyl analogs in and ) .
- Kinetic studies : Monitor reactions via in-situ IR or LC-MS to track intermediate formation .
Q. How can computational tools enhance the design of analogs with improved properties?
- Answer :
- Molecular docking : Screen analogs for binding affinity to target proteins (e.g., immunomodulatory targets mentioned in ) .
- ADMET prediction : Use software like SwissADME to optimize pharmacokinetic profiles (e.g., logP adjustments via propanoic acid substitution) .
- Reaction path algorithms : Apply ICReDD’s workflow to identify optimal conditions for scale-up .
Data Contradiction and Validation
Q. What steps should be taken if experimental yields conflict with computational predictions?
- Answer :
- Re-evaluate assumptions : Verify solvent effects, catalyst loading, and temperature gradients in simulations .
- Experimental replicates : Conduct triplicate reactions to assess reproducibility .
- Sensitivity analysis : Identify parameters (e.g., activation energy) with the highest uncertainty in computational models .
Q. How to resolve inconsistencies in biological activity data across studies?
- Answer :
- Standardize assays : Use validated cell lines and control compounds (e.g., immunomodulators from ) .
- Metabolite profiling : Check for in-situ degradation products via LC-MS .
- Collaborative validation : Share samples with independent labs to confirm activity trends .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
